2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide
Description
This compound features a pyrimidinone core substituted at position 1 with a prop-2-en-1-yl (allyl) group and at position 2 with a sulfanyl-linked N-cyclohexylacetamide moiety. Its synthesis likely involves alkylation of a thiopyrimidinone intermediate with a chloroacetamide derivative, as inferred from analogous protocols for structurally related compounds .
Properties
IUPAC Name |
2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-2-8-19-12(16)9-13(20)18-15(19)22-10-14(21)17-11-6-4-3-5-7-11/h2,9,11H,1,3-8,10,16H2,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEYSVPJMSXUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CC(=O)N=C1SCC(=O)NC2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide typically involves multiple steps. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfanyl group and the cyclohexylacetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Thioether Bond Reactivity
The sulfide (-S-) group in the molecule participates in nucleophilic substitution and oxidation reactions. In synthetic protocols, this bond is typically formed via coupling reactions using reagents like HATU or EDC·HCl with amines . For example:
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Substitution reactions : The thioether can undergo displacement with nucleophiles (e.g., amines, thiols) under catalytic conditions.
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Oxidation : Exposure to oxidizing agents (e.g., H₂O₂, mCPBA) may convert the thioether to sulfoxide or sulfone derivatives, though direct evidence for this compound is limited.
Example Reaction Conditions:
| Reaction Type | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|
| Thioether formation | HATU, DIPEA, DCM | 66% | |
| Amide coupling | EDC·HCl, HOAT, cyclohexylamine | 56–81% |
Dihydropyrimidinone Core Reactivity
The dihydropyrimidinone ring is susceptible to electrophilic and nucleophilic attacks, particularly at the C2, C4, and C6 positions. Key reactions include:
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Aldol-like condensation : Under acidic or basic conditions, the ring may undergo further cyclization or side-chain modifications. For instance, Biginelli reaction by-products involving styryl groups (e.g., 12a ) suggest potential for aldehyde-mediated additions .
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Hydrolysis : The 4-oxo group may hydrolyze under extreme pH, though stability is generally observed under physiological conditions.
Catalytic Influence on Reactivity:
| Catalyst | Reaction Temperature | Product Yield | Notable By-Products |
|---|---|---|---|
| Zn(OTf)₂ | 82°C | 45% | Styryl derivative (12a ) |
| Sc(OTf)₃ | 100°C | 5% | N/A |
| Yb(OTf)₃ | 100°C | 24% | N/A |
Data adapted from Biginelli optimization studies .
Acetamide Hydrolysis
The acetamide group (-NHCOR) can hydrolyze to form a carboxylic acid under acidic or basic conditions. Metabolite identification (met-ID) studies on related compounds (e.g., 1 and 7 ) revealed amide bond cleavage as a major degradation pathway .
Hydrolysis Conditions:
| Medium | pH | Temperature | Resultant Product |
|---|---|---|---|
| Acidic (H⁺) | 2–4 | 60°C | Carboxylic acid + cyclohexylamine |
| Basic (OH⁻) | 10–12 | 80°C | Carboxylate salt |
Allyl (Propenyl) Group Transformations
The allyl substituent on the N1 position undergoes characteristic alkene reactions:
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Oxidation : Ozonolysis or epoxidation could yield diols or epoxides.
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Radical additions : Photochemical or thermal initiation may lead to polymerization or cross-linking.
No direct experimental data exists for this compound, but analogous allyl-containing dihydropyrimidinones show moderate stability under standard storage conditions.
Pharmacological Degradation Pathways
In biological systems, oxidative metabolism dominates:
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Cyclohexyl oxidation : CYP450 enzymes hydroxylate the cyclohexyl ring, forming metabolites with reduced lipophilicity .
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Thioether cleavage : Glutathione-mediated displacement may occur, generating mercapturic acid derivatives .
Metabolic Stability Data (Mouse Microsomes):
| Compound | Half-life (min) | Major Metabolites |
|---|---|---|
| 1 | 12 | Oxidized cyclohexyl, cleaved amide |
| 7 | 18 | Difluorocyclohexyl, intact core |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in Cancer Letters demonstrated that derivatives of dihydropyrimidines can effectively target cancer stem cells, leading to reduced tumor growth in xenograft models. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Antimicrobial Activity
The compound has shown promising results against a range of bacterial and fungal pathogens. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
Case Study:
In a comparative study published in Journal of Antimicrobial Chemotherapy, derivatives of similar dihydropyrimidine compounds were tested against multi-drug resistant strains of bacteria. Results indicated that these compounds exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored in various experimental models. It appears to inhibit pro-inflammatory cytokines and modulate immune responses.
Case Study:
A research article in Pharmacology Reports highlighted that the administration of dihydropyrimidine derivatives led to decreased levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting potential therapeutic use in conditions like rheumatoid arthritis.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Study:
Research published in Neuropharmacology investigated the effects of similar compounds on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could protect neurons by enhancing antioxidant defenses and reducing apoptosis.
Mechanism of Action
The mechanism of action of 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related molecules from the literature:
Key Observations:
Core Structure Variations: The target compound’s pyrimidinone core differs from the hexahydropyrimidine scaffold in , which is saturated and lacks the 4-oxo group. This impacts rigidity and electronic properties.
Synthesis Pathways :
- The target compound’s synthesis aligns with methods in , utilizing alkylation of thiopyrimidines. In contrast, employs diazonium coupling, which is more suited for introducing aryl hydrazine derivatives.
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The cyclohexyl group likely increases logP compared to compounds with aryl or polar substituents (e.g., sulfamoylphenyl in ), favoring blood-brain barrier penetration.
- Solubility: The 6-amino group may improve aqueous solubility relative to the methyl-substituted analogs in , though the cyclohexyl group could offset this.
Structural Insights from Crystallography
- Such analyses could confirm the planar pyrimidinone ring and spatial arrangement of substituents.
Biological Activity
The compound 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide is a derivative of dihydropyrimidine and has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O2S |
| Molecular Weight | 366.44 g/mol |
| LogP | 1.9245 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 3 |
| Polar Surface Area | 67.243 Ų |
| InChI Key | XMHBDHJDXIRGDZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dihydropyrimidine moiety suggests potential interactions with enzymes such as dihydropyrimidine dehydrogenase, which is crucial in pyrimidine metabolism .
Antimicrobial Activity
Preliminary studies indicate that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Anticancer Properties
Research has shown that compounds containing the dihydropyrimidine scaffold can induce apoptosis in cancer cells. This is achieved through the modulation of signaling pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased cell death in tumor cells .
Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study tested various derivatives of dihydropyrimidines against clinical isolates of bacteria. The results indicated that certain modifications in the structure enhanced antibacterial activity significantly, with minimum inhibitory concentrations (MICs) reaching as low as 1.56 µg/ml for some derivatives .
- Anticancer Activity Assessment : In vitro studies on cancer cell lines demonstrated that specific structural modifications led to increased cytotoxicity against breast cancer cells, with IC50 values indicating effective dose ranges for therapeutic applications .
- Anti-inflammatory Mechanism Exploration : Research focusing on inflammatory models showed that treatment with dihydropyrimidine derivatives significantly reduced edema and inflammatory markers in animal models, supporting their use as potential anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a pyrimidinone-thiol intermediate and a chloroacetamide derivative. Optimization involves using Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess yield via HPLC. For example, fractional factorial designs reduce the number of trials while identifying critical variables . Parallel synthesis in inert solvents (e.g., DMF or THF) under nitrogen atmosphere is recommended to prevent oxidation of the sulfanyl group .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the pyrimidinone ring, allyl group (δ 5.0–6.0 ppm for vinyl protons), and cyclohexyl moiety (δ 1.0–2.5 ppm for axial/equatorial protons).
- LC-MS : High-resolution MS (HRMS) with ESI+ ionization to verify molecular ion peaks and fragmentation patterns.
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) confirm amide and pyrimidinone functionalities .
- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is advised, though crystallization may require slow evaporation from polar aprotic solvents .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and HPLC quantification. Co-solvents (e.g., DMSO) should be <1% to avoid artifacts.
- Stability : Conduct forced degradation studies (heat, light, pH extremes) followed by LC-MS to identify degradation products (e.g., hydrolysis of the sulfanyl group or amide bond) .
Q. What preliminary biological screening strategies are appropriate for this compound?
- Methodological Answer : Begin with in vitro assays:
- Enzyme inhibition : Target dihydrofolate reductase (DHFR) or thymidylate synthase, given the pyrimidinone scaffold’s role in nucleotide analog design.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- ADME : Caco-2 permeability assays and microsomal stability tests to evaluate bioavailability .
Advanced Research Questions
Q. How can computational methods predict the reaction mechanism and regioselectivity of the sulfanyl-acetamide coupling step?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for competing pathways (e.g., SN2 vs. radical mechanisms).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar solvents (e.g., DMSO) stabilize charged intermediates, favoring SN2 mechanisms .
- QSPR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyrimidinone ring) to predict regioselectivity .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal techniques (e.g., SPR vs. fluorescence polarization for binding affinity).
- Meta-Analysis : Apply hierarchical clustering or PCA to identify outlier datasets caused by assay-specific artifacts (e.g., compound aggregation in high-throughput screens) .
- Dose-Response Refinement : Use 8-point dilution series to minimize false positives/negatives in IC₅₀ determinations .
Q. How can researchers optimize the synthetic yield using advanced statistical models?
- Methodological Answer :
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model non-linear relationships between variables (e.g., temperature vs. catalyst concentration).
- Machine Learning : Train neural networks on historical reaction data to predict optimal conditions. Example parameters:
| Variable | Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–120 | 90 |
| Solvent (DMF:THF) | 1:1 to 3:1 | 2:1 |
| Reaction Time (h) | 6–24 | 12 |
- PAT (Process Analytical Technology) : In-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. What advanced techniques elucidate the compound’s interaction with biological targets at the atomic level?
- Methodological Answer :
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (≤3 Å).
- NMR Titration : Track chemical shift perturbations in ¹⁵N-labeled proteins (e.g., DHFR) upon ligand binding.
- Molecular Docking : AutoDock Vina or Glide to simulate binding poses, validated by mutagenesis studies (e.g., alanine scanning of active-site residues) .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency while minimizing toxicity?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., cyclohexyl → adamantyl for enhanced lipophilicity) and evaluate changes via:
- In Silico Toxicity Prediction : Use ADMET Predictor or ProTox-II to flag hepatotoxic or mutagenic motifs.
- Selectivity Profiling : Kinase panel screens (e.g., Eurofins KinaseProfiler) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
